molecular formula C8H15NO3S B14097484 Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate CAS No. 790244-64-3

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate

Cat. No.: B14097484
CAS No.: 790244-64-3
M. Wt: 205.28 g/mol
InChI Key: CHPAJOSJONRYPT-ZDUSSCGKSA-N
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Description

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is a chiral sulfinimine compound with significant applications in organic synthesis. It is known for its role in the synthesis of optically pure amino acids through decarboxylative radical cross-coupling reactions . The compound’s unique structure, featuring a sulfinyl group and an imino group, makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate typically involves the reaction of a chiral sulfinamide with an ethyl glyoxylate. The reaction is carried out under anhydrous conditions, often using a base such as sodium hydride or potassium tert-butoxide to deprotonate the sulfinamide, facilitating the nucleophilic attack on the glyoxylate . The reaction is usually performed at low temperatures to maintain the stereochemical integrity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The reagents are typically added in a controlled manner to prevent side reactions and maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate involves its role as a chiral auxiliary. The sulfinyl group provides stereochemical control during chemical reactions, ensuring the formation of optically pure products. The imino group acts as a reactive site for nucleophilic attack, facilitating various chemical transformations . The compound’s ability to form stable intermediates with high stereochemical fidelity makes it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl {[(S)-2-methylpropane-2-sulfinyl]imino}acetate is unique due to its specific combination of a sulfinyl group and an imino group, which provides both stereochemical control and reactivity. This dual functionality makes it particularly effective in asymmetric synthesis, offering advantages over other chiral auxiliaries in terms of yield and selectivity .

Properties

CAS No.

790244-64-3

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

ethyl 2-[(S)-tert-butylsulfinyl]iminoacetate

InChI

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/t13-/m0/s1

InChI Key

CHPAJOSJONRYPT-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C=N[S@@](=O)C(C)(C)C

Canonical SMILES

CCOC(=O)C=NS(=O)C(C)(C)C

Origin of Product

United States

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